2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms. The presence of bromobutyl and trifluoromethyl groups in the compound makes it unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane typically involves the reaction of a suitable dioxolane precursor with bromobutane and trifluoromethylating agents. The reaction conditions may include:
Solvent: Common solvents used in such reactions include dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions may yield a hydroxylated product, while oxidation may produce a carbonyl-containing compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological systems and interactions due to its unique chemical properties.
Medicine: The compound could be explored for its potential therapeutic effects or as a precursor in drug synthesis.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane involves its interaction with molecular targets and pathways in chemical reactions. The bromobutyl group can act as a leaving group in substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorobutyl)-2-(trifluoromethyl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromobutyl)-2-(methyl)-1,3-dioxolane: Similar structure but with a methyl group instead of trifluoromethyl.
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxane: Similar structure but with a six-membered ring instead of a five-membered ring.
Uniqueness
2-(4-Bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane is unique due to the presence of both bromobutyl and trifluoromethyl groups, which can impart distinct chemical properties and reactivity. The combination of these groups in a dioxolane ring makes it a valuable compound for various applications.
Properties
CAS No. |
647831-25-2 |
---|---|
Molecular Formula |
C8H12BrF3O2 |
Molecular Weight |
277.08 g/mol |
IUPAC Name |
2-(4-bromobutyl)-2-(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C8H12BrF3O2/c9-4-2-1-3-7(8(10,11)12)13-5-6-14-7/h1-6H2 |
InChI Key |
DVSNGHCZODWKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCCCBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.